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carbonyl)piperazine

Cat. No.: B1369938 Get Quote

In the landscape of modern drug discovery, small molecules remain a cornerstone of

therapeutic innovation.[1][2][3] Compounds such as 1-(Cyclohex-3-ene-1-
carbonyl)piperazine, featuring a reactive cyclohexene moiety and a versatile piperazine

scaffold, represent a class of molecules with significant potential in medicinal chemistry. The

piperazine ring is a "privileged structure," frequently found in pharmacologically active

compounds, while the cyclohexene group offers a handle for further synthetic modification.[4]

However, the journey from a promising molecular design to a viable drug candidate is

predicated on an unambiguous understanding of its chemical identity, structure, and purity.[5][6]

This guide provides an in-depth, field-proven framework for the comprehensive characterization

of 1-(Cyclohex-3-ene-1-carbonyl)piperazine using two of the most powerful analytical

techniques in the pharmaceutical sciences: Nuclear Magnetic Resonance (NMR) spectroscopy

and Mass Spectrometry (MS).[7][8][9]

This document moves beyond mere procedural descriptions. It is designed for researchers,

scientists, and drug development professionals, offering insights into the causality behind

experimental choices and the logic of data interpretation, ensuring a self-validating analytical

workflow.

Molecular Blueprint: 1-(Cyclohex-3-ene-1-
carbonyl)piperazine
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A thorough analysis begins with a fundamental understanding of the molecule's structure.

Molecular Formula: C₁₁H₁₈N₂O

Molecular Weight (Monoisotopic): 194.1419 g/mol

Molecular Weight (Average): 194.27 g/mol

The structure combines a flexible, non-aromatic cyclic alkene with a piperazine amide, leading

to interesting conformational dynamics that are directly observable by NMR.

Caption: Workflow for NMR-based structure elucidation.

Part 2: Confirming Molecular Weight and
Fragmentation with Mass Spectrometry
While NMR excels at defining connectivity, Mass Spectrometry (MS) provides definitive

confirmation of molecular weight and offers complementary structural clues through

fragmentation analysis. [10][11]For pharmaceutical analysis, its sensitivity in detecting

impurities is unparalleled. [7]

Pillar 1: Core Principles of MS
MS analysis involves three fundamental steps: [8][9]1. Ionization: The neutral molecule is

converted into a charged ion. Electrospray Ionization (ESI) is a soft ionization technique ideal

for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal

fragmentation in the source. 2. Mass Analysis: The ions are separated based on their mass-to-

charge ratio (m/z). 3. Detection: The separated ions are detected, generating a mass spectrum

that plots ion intensity versus m/z.

By coupling a liquid chromatograph (LC) to the mass spectrometer (LC-MS), one can separate

the target compound from impurities before it enters the MS, providing purity information

alongside mass confirmation.

Pillar 2: Predicted Mass Spectrum
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Molecular Ion: For C₁₁H₁₈N₂O, the expected exact mass of the protonated molecular ion

[M+H]⁺ is 195.1492 m/z. This will be the primary ion observed in the full scan spectrum using

ESI.

Fragmentation Analysis: By inducing fragmentation (e.g., via collision-induced dissociation in

a tandem MS experiment), we can break the molecule apart and observe the masses of the

pieces. This pattern is a molecular fingerprint.

Table 3: Predicted ESI-MS Fragmentation Data for 1-(Cyclohex-3-ene-1-carbonyl)piperazine

m/z (Predicted)
Proposed Fragment
Structure

Fragmentation Pathway

195.15 [C₁₁H₁₉N₂O]⁺
Protonated molecular ion
[M+H]⁺

111.08 [C₇H₁₁O]⁺

Cleavage of the amide bond,

retaining the cyclohexene-

carbonyl portion.

85.07 [C₄H₉N₂]⁺

Cleavage of the amide bond,

retaining the protonated

piperazine ring.

| 82.08 | [C₆H₁₀]⁺ | Retro-Diels-Alder reaction of the cyclohexene ring, leading to the loss of

ethylene from a fragment. This is a characteristic fragmentation for cyclohexenes. [12][13]|

Pillar 3: Experimental Protocol for LC-MS Analysis
Sample Preparation:

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of ~1 mg/mL.

Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.

LC Method:
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Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is appropriate.

Mobile Phase A: Water + 0.1% Formic Acid

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g.,

95%) over several minutes to elute the compound, hold, and then re-equilibrate.

Flow Rate: 0.3 - 0.5 mL/min.

Injection Volume: 1 - 5 µL.

MS Method (Positive ESI Mode):

Ion Source: Electrospray Ionization (ESI), positive mode.

Scan Range: 50 - 500 m/z.

Capillary Voltage: ~3-4 kV.

Gas Temperature: ~300-350 °C.

Nebulizer Pressure: ~30-45 psi.

Acquire both full scan data (to see the [M+H]⁺) and tandem MS (MS/MS) data by selecting

the 195.15 m/z ion for fragmentation to confirm the structure.

Caption: Workflow for LC-MS based identity and purity analysis.

Conclusion: A Synthesis of Spectroscopic Evidence
The characterization of a novel chemical entity like 1-(Cyclohex-3-ene-1-carbonyl)piperazine
is not complete by relying on a single analytical technique. It is the powerful synergy between

NMR spectroscopy and mass spectrometry that provides an unassailable confirmation of its

structure and purity. NMR provides the intricate details of the molecular skeleton and proton

environments, while MS confirms the exact mass and offers corroborating structural evidence

through predictable fragmentation pathways. Adherence to the principles and protocols outlined
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in this guide ensures the generation of high-integrity, reliable data, a prerequisite for advancing

any small molecule candidate through the rigorous pipeline of drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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